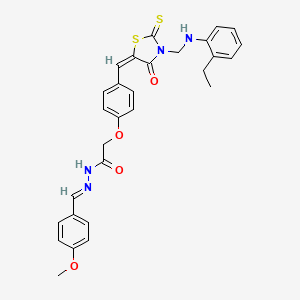
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that features a thiazolidene ring, phenoxy group, and hydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidene ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and thiazolidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s thiazolidene ring and phenoxy group are believed to play a crucial role in its biological activities by binding to specific receptors and enzymes, thereby modulating their functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Phenoxyacetic acid: A simpler compound with a phenoxy group.
Uniqueness
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is unique due to its combination of a thiazolidene ring, phenoxy group, and hydrazide moiety, which confer distinct biological activities and chemical properties .
Properties
CAS No. |
139207-44-6 |
|---|---|
Molecular Formula |
C29H28N4O4S2 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-[4-[(E)-[3-[(2-ethylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H28N4O4S2/c1-3-22-6-4-5-7-25(22)30-19-33-28(35)26(39-29(33)38)16-20-8-14-24(15-9-20)37-18-27(34)32-31-17-21-10-12-23(36-2)13-11-21/h4-17,30H,3,18-19H2,1-2H3,(H,32,34)/b26-16+,31-17+ |
InChI Key |
SKZYGANIHYUPNP-HMUHSLBFSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)OC)/SC2=S |
Canonical SMILES |
CCC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC=C(C=C4)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















